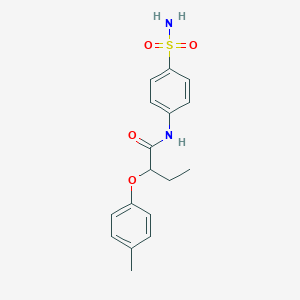
2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or use in industry or research.
Synthesis Analysis
This involves the study of how the compound can be synthesized from raw materials. It includes the reactions used, the reagents, and the conditions for the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes studying the reagents and conditions of the reaction, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the physical properties of the compound like melting point, boiling point, solubility, etc., and chemical properties like acidity or basicity, reactivity, etc.Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound and the possible hazards it can cause to health and the environment.
Zukünftige Richtungen
This involves predicting or suggesting further studies that can be done with the compound based on the current knowledge about it.
Please note that the availability and depth of information can vary depending on how well-studied the compound is. For a comprehensive analysis, you may need to consult multiple sources or experts in the field. Always ensure to use protective measures while handling chemicals and follow ethical guidelines in research.
Eigenschaften
IUPAC Name |
2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-3-16(23-14-8-4-12(2)5-9-14)17(20)19-13-6-10-15(11-7-13)24(18,21)22/h4-11,16H,3H2,1-2H3,(H,19,20)(H2,18,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUHVSXVWUPZDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)OC2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B366131.png)
![2-[1-(4-Ethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B366171.png)
![N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B366175.png)
![Methyl 4-{[4-(4-morpholinylcarbonyl)anilino]carbonyl}benzoate](/img/structure/B366239.png)
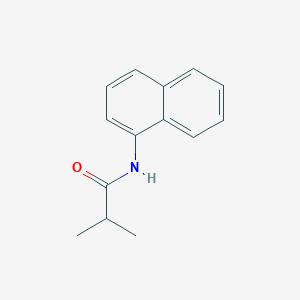
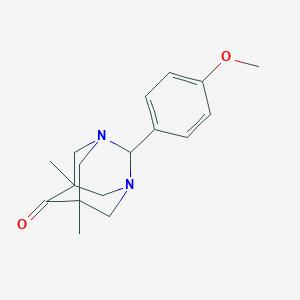
![4,4,7-trimethyl-5-(phenoxyacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B366279.png)
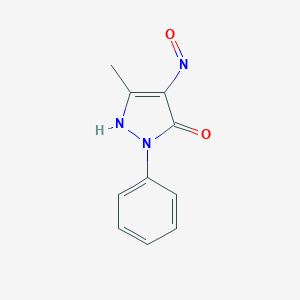
![6-Amino-4-(2,5-dimethoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B366289.png)
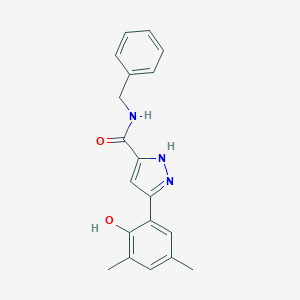
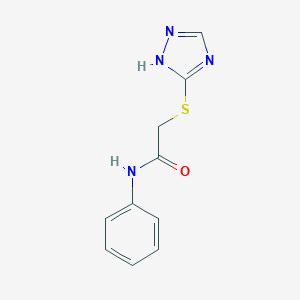
![1-[3-(Tetrazol-1-yl)phenyl]tetrazole](/img/structure/B366299.png)

